molecular formula C10H18O2 B14474199 (2,2-Diethoxypropylidene)cyclopropane CAS No. 65234-88-0

(2,2-Diethoxypropylidene)cyclopropane

Cat. No.: B14474199
CAS No.: 65234-88-0
M. Wt: 170.25 g/mol
InChI Key: ZDLKJGOPKMOTMT-UHFFFAOYSA-N
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Description

(2,2-Diethoxypropylidene)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 2,2-diethoxypropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxypropylidene)cyclopropane typically involves the reaction of cyclopropane derivatives with ethoxy-containing reagents under controlled conditions. One common method includes the use of ethyl orthoformate and a suitable catalyst to facilitate the formation of the diethoxypropylidene group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (2,2-Diethoxypropylidene)cyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the diethoxy group into simpler alkyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and amines (e.g., NH3) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

(2,2-Diethoxypropylidene)cyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Diethoxypropylidene)cyclopropane involves its interaction with specific molecular targets. The compound can act as a precursor to reactive intermediates that participate in various chemical reactions. The pathways involved include:

    Formation of Reactive Intermediates: The diethoxypropylidene group can generate reactive species under certain conditions, facilitating further chemical transformations.

    Interaction with Enzymes: In biological systems, the compound may interact with enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

    Cyclopropane: A simple cyclopropane ring without additional substituents.

    (2,2-Dimethoxypropylidene)cyclopropane: Similar structure but with methoxy groups instead of ethoxy groups.

    (2,2-Diethoxyethylidene)cyclopropane: A related compound with an ethylidene group.

Uniqueness: (2,2-Diethoxypropylidene)cyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the diethoxypropylidene group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research.

Properties

CAS No.

65234-88-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,2-diethoxypropylidenecyclopropane

InChI

InChI=1S/C10H18O2/c1-4-11-10(3,12-5-2)8-9-6-7-9/h8H,4-7H2,1-3H3

InChI Key

ZDLKJGOPKMOTMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C=C1CC1)OCC

Origin of Product

United States

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